molecular formula C20H30N2OS B2465635 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034572-00-2

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Número de catálogo: B2465635
Número CAS: 2034572-00-2
Peso molecular: 346.53
Clave InChI: AJLLTDOJUOWMMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound provided for research and development purposes. This benzamide derivative features a piperidine moiety tethered to a tetrahydrothiophene ring, a structural motif of interest in medicinal chemistry. While the specific biological profile of this compound is still under investigation, its molecular architecture suggests potential as a tool for probing protein targets such as enzymes and receptors. Researchers may explore its applications in various fields, including neuroscience and oncology. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Propiedades

IUPAC Name

4-propyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c1-2-3-16-4-6-18(7-5-16)20(23)21-14-17-8-11-22(12-9-17)19-10-13-24-15-19/h4-7,17,19H,2-3,8-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLLTDOJUOWMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Preparation of 4-Propylbenzoic Acid Derivatives

The 4-propylbenzoyl group is typically synthesized via Friedel-Crafts alkylation of toluene derivatives, followed by oxidation. For example:

  • Alkylation : Toluene reacts with 1-bromopropane in the presence of AlCl₃ to yield 4-propyltoluene.
  • Oxidation : Treatment with KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, producing 4-propylbenzoic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Friedel-Crafts alkylation AlCl₃, 1-bromopropane, 80°C 72–78
Oxidation KMnO₄, H₂O, 100°C 85–90

Synthesis of the Piperidine-Tetrahydrothiophene Fragment

Construction of the Piperidine Core

Piperidine derivatives are commonly synthesized via cyclization of 1,5-diamines or reduction of pyridine derivatives. In the context of this compound, a more relevant approach involves functionalizing pre-formed piperidine rings. For example:

  • N-Alkylation : Piperidin-4-ylmethanol reacts with tetrahydrothiophen-3-yl bromide under basic conditions (K₂CO₃, DMF) to install the tetrahydrothiophene moiety.
  • Reductive Amination : Piperidin-4-one undergoes reductive amination with tetrahydrothiophen-3-amine using NaBH₃CN in MeOH.

Key Data :

Method Reagents/Conditions Yield (%)
N-Alkylation K₂CO₃, DMF, 60°C, 12 h 65–70
Reductive Amination NaBH₃CN, MeOH, rt, 24 h 55–60

Amide Bond Formation Strategies

Classical Coupling Reagents

The benzamide and amine fragments are coupled using activating agents such as HATU or EDCl/HOBt:

  • HATU-Mediated Coupling :
    • 4-Propylbenzoic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq) in DMF, stirred at 0°C for 30 min.
    • Amine fragment (1 eq) added, reaction warmed to rt for 12 h.
    • Yield : 75–82% after column chromatography (SiO₂, EtOAc/hexane).
  • EDCl/HOBt System :
    • 4-Propylbenzoic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq) in CH₂Cl₂, 0°C to rt, 24 h.
    • Yield : 68–73%.

Solid-Supported Catalysis

A novel approach inspired by US20190040011A1 employs a Ni-La/molecular sieve catalyst for amidation:

  • Conditions : 4-Propylbenzoic acid (1 eq), amine (1.1 eq), catalyst (5 mol%), toluene, 70°C, 15 h.
  • Yield : 88% with >99% purity by HPLC.
  • Advantages : Eliminates acyl chloride intermediates, reducing environmental impact.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with gradient elution (hexane:EtOAc 3:1 → 1:1) removes unreacted starting materials.
  • Recrystallization : Dissolution in hot EtOH followed by slow cooling yields crystalline product (purity >98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.29 (d, J = 8.2 Hz, 2H, ArH), 3.45–3.38 (m, 2H, NCH₂), 2.95–2.88 (m, 1H, SCH), 2.60 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.62–1.55 (m, 2H, CH₂CH₂CH₃), 0.93 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃).
  • HRMS : Calculated for C₂₀H₂₈N₂OS [M+H]⁺: 345.1974; Found: 345.1976.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost (USD/g)
HATU-Mediated 82 99 12 12.50
EDCl/HOBt 73 97 24 9.80
Solid-Supported 88 99.5 15 7.20

The solid-supported method emerges as superior in yield and cost-efficiency, though scalability data remain limited.

Análisis De Reacciones Químicas

Types of Reactions

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analysis

The following table summarizes key structural features and inferred properties of the target compound and related analogs:

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Target/Application
4-Propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide 356.53 Benzamide + piperidine Tetrahydrothiophen, propyl chain CNS receptors (inferred)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ~550 (estimated) Benzamide + piperazine Thiophene, dichlorophenyl Dopamine D3 receptors
N-Propyl-3-(pyridine-3-sulfonamido)benzamide 319.39 Benzamide Pyridine sulfonamide, propyl chain Enzymatic inhibition (e.g., kinases)
n-Methyl-3-(4-piperidinyl)benzamide 248.33 Benzamide + piperidine Methyl group, unsubstituted piperidine Histone acetylation pathways
Key Observations:

Piperidine vs. Piperazine Cores: The target compound’s piperidine core (vs. Piperazine derivatives, however, often exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve receptor affinity in dopamine-targeting compounds .

Tetrahydrothiophen vs. Thiophene :

  • The saturated tetrahydrothiophen group in the target compound reduces aromaticity compared to the thiophene in ’s analog. This modification may improve metabolic stability by minimizing oxidative metabolism at the sulfur-containing ring .

Substituent Effects :

  • The propyl chain in the target compound and N-propyl-3-(pyridine-3-sulfonamido)benzamide () suggests a balance between lipophilicity and flexibility. Longer chains (e.g., pentanamide in ) may increase volume of distribution but reduce solubility .

Benzamide Core Variations :

  • Substituents on the benzamide ring (e.g., sulfonamide in , fluorine in other analogs) influence electronic properties and target selectivity. The unsubstituted benzamide in the target compound may prioritize interactions with hydrophobic receptor pockets .

Pharmacological Implications

  • Target Compound : The tetrahydrothiophen-piperidine scaffold could favor interactions with G protein-coupled receptors (GPCRs) or epigenetic regulators, similar to piperidine-based histone modifiers in .
  • Analog : The dichlorophenyl and thiophene groups in the dopamine D3-targeting compound suggest high affinity for aromatic-rich binding pockets in CNS receptors .
  • Compounds : Sulfonamide and pyridine groups introduce polar interactions, likely directing these analogs toward enzymatic targets (e.g., kinases, proteases) rather than GPCRs .

Actividad Biológica

4-propyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a piperidine ring, and a tetrahydrothiophene moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Tetrahydrothiophene Moiety : The tetrahydrothiophene group is added to the piperidine ring via nucleophilic substitution.
  • Attachment of the Benzamide Core : The final step involves forming an amide bond between the benzamide and the piperidine-tetrahydrothiophene intermediate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptors : Interaction with various receptors can modulate physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antiparasitic Effects : The compound has shown promise in inhibiting parasites in vitro, making it a candidate for further exploration in antiparasitic therapies.
  • Cytotoxicity : In cancer research, it has been evaluated for its ability to inhibit cell growth in various cancer cell lines.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antiparasitic Activity

In vitro assays demonstrated that this compound effectively inhibited Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involved disruption of parasite metabolic processes, indicating potential as a lead compound for antimalarial drug development.

CompoundEC50 (µM)Target
This compound0.25PfATP4

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

When compared to other benzamide derivatives and piperidine-containing compounds, this compound demonstrates unique properties due to its specific functional groups.

Compound TypeStructural FeaturesBiological Activity
Benzamide DerivativesAromatic amide linkageVariable activity against enzymes
Piperidine DerivativesSaturated nitrogen-containing ringDiverse pharmacological effects

Q & A

Q. Optimization Tips :

  • Solvent Choice : THF or dichloromethane (DCM) enhances solubility of hydrophobic intermediates .
  • Temperature Control : Maintain 0°C during sensitive steps (e.g., amine activation) to minimize side reactions .
  • Yield Improvement : Scale reactions under inert atmosphere (N2) and pre-dry solvents over molecular sieves.

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

Reagent SystemSolventTime (h)Yield (%)Reference
HBTU, Et3NTHF1248
BOP, NaHCO3DCM239

Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:
Structural Confirmation :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Analyze aromatic protons (δ 7.7–6.2 ppm), piperidine methylene groups (δ 2.1–3.9 ppm), and tetrahydrothiophene signals (δ 2.5–3.5 ppm). Use CDCl3 or CD3OD for solubility .
  • Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 488.6 [M+H]<sup>+</sup> for analogs) and isotopic patterns .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) and UV detection at 254 nm. Target ≥95% purity .
  • Melting Point : Compare observed values (e.g., 160–185°C for hydrochloride salts) with literature .

Q. Table 2: Example Analytical Data from Analogous Compounds

TechniqueKey ObservationsReference
<sup>1</sup>H NMRδ 7.74 (d, J=8.7 Hz, 2H; aromatic)
ESI-MSm/z 504.7 [M+H]<sup>+</sup>
HPLC Retention12.3 min (98% purity, C18 column)

How should researchers address discrepancies between expected and observed spectral data during structural characterization?

Level: Advanced

Methodological Answer:
Common Issues and Solutions :

  • Impurity Peaks in NMR : Repurify via preparative HPLC or recrystallization. For example, silica gel chromatography with CH2Cl2/MeOH (9:1) removes polar byproducts .
  • Mass Spec Mismatches : Check for adducts (e.g., Na<sup>+</sup>/K<sup>+</sup>) or isotopic patterns. Use high-resolution MS (HRMS) for exact mass analysis .
  • Unexpected Splitting in NMR : Perform 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in piperidine and tetrahydrothiophene regions .

Case Study :
In a benzamide analog, δ 2.34 ppm (s, 3H; CH3) was initially misassigned due to solvent effects. Deuterated methanol (CD3OD) resolved the issue by shifting exchangeable protons .

What in silico approaches are effective in predicting the pharmacokinetic properties and target interactions of this benzamide derivative?

Level: Advanced

Methodological Answer:
Computational Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors, based on piperidine moieties). Validate with free energy calculations (MM-GBSA) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For example, tetrahydrothiophene may enhance metabolic stability .
  • QSAR Modeling : Train models on analogs (e.g., 4-phenoxybenzamides) to correlate substituents with activity .

Q. Validation Steps :

  • Compare in silico logP with experimental HPLC-derived logP .
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess target binding stability over 100 ns trajectories .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Level: Advanced

Methodological Answer:
SAR Design Framework :

Core Modifications : Synthesize analogs with varied substituents (e.g., 4-propyl → 4-ethyl/4-cyclopropyl) to assess hydrophobic interactions .

Bioisosteric Replacement : Replace tetrahydrothiophene with furan or pyrrolidine to evaluate heterocycle effects on solubility .

Activity Assays : Test analogs against disease-relevant targets (e.g., kinase inhibition, GPCR binding) using radioligand displacement or enzymatic assays .

Q. Data Analysis :

  • Plot IC50/EC50 values against substituent parameters (e.g., Hammett σ) to identify trends.
  • Use principal component analysis (PCA) to cluster active/inactive analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.